molecular formula C12H10N2O2 B11758366 methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

Cat. No.: B11758366
M. Wt: 214.22 g/mol
InChI Key: HKOSPJQDRDSCNR-UHFFFAOYSA-N
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Description

Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate (CAS 104291-81-8) is an aromatic azo compound of high purity (98%) with the molecular formula C 12 H 10 N 2 O 2 and a molecular weight of 214.22 g/mol . This reagent features a diazenyl carboxylate functional group and is supplied for research applications only. Compounds based on the naphthol diazenyl scaffold are the subject of active scientific investigation, particularly in the fields of medicinal chemistry and drug discovery . Research on similar structural analogs has demonstrated significant potential for biological activity, including as antimicrobial agents against strains such as E. coli and B. subtilis , and as cytotoxic agents against human cancer cell lines . These derivatives are studied for their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, providing a promising strategy for inhibiting tumor growth . The presence of both the diazenyl (–N=N–) and ester (COO) functional groups in a single molecule makes this compound a valuable building block for constructing more complex hybrid molecules intended for multi-target therapeutic strategies . In materials science, the rigid naphthalene backbone and conjugated system of azo compounds make them candidates for exploration in the development of dyes and pigments due to their potential color properties and stability . This product is classified with the signal word "Warning" and carries specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . Attention: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl N-naphthalen-2-yliminocarbamate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)14-13-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3

InChI Key

HKOSPJQDRDSCNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Biological Activity

Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of azo compounds, characterized by the presence of a diazene functional group (-N=N-) linked to a carboxylate moiety. The structural formula can be represented as follows:

C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{2}

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various azo derivatives against several human pathogens, including both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to determine their efficacy.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
4aE. coli32 µg/mL
4gS. aureus16 µg/mL
4hC. albicans8 µg/mL

Compounds 4b and 4h demonstrated the highest inhibitory activity against E. coli, indicating that structural modifications can enhance biological activity against specific pathogens .

2. Anticancer Activity

The cytotoxic effects of this compound were assessed in vitro using various human cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). The results showed that certain derivatives exhibited potent cytotoxicity against HCT-116 and MCF-7 cells.

Cell LineIC50 (µM)
HCT-11615
HepG-2>50
MCF-720

The selectivity index suggests that these compounds could serve as potential leads for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Molecular docking studies have indicated potential interactions with key proteins involved in cell proliferation and apoptosis pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy Evaluation
A recent study focused on synthesizing new azo derivatives and evaluating their antimicrobial efficacy against a panel of pathogens. Among the tested compounds, those containing naphthalene moieties showed enhanced activity, particularly against C. albicans and S. aureus, suggesting the importance of structural features in determining biological activity .

Case Study 2: Anticancer Screening
In another investigation, the anticancer potential of various diazene derivatives was assessed using MTT assays on multiple cancer cell lines. The study highlighted that modifications at the diazene nitrogen atoms significantly influenced cytotoxicity profiles, with some derivatives exhibiting selectivity towards specific cancer types .

Scientific Research Applications

Chemical Properties and Structure

Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate has the molecular formula C12H10N2O2C_{12}H_{10}N_{2}O_{2} and a molecular weight of 214.22 g/mol. The compound features a diazene functional group characterized by a nitrogen-nitrogen double bond, alongside a naphthalene moiety that contributes to its stability and reactivity.

Applications in Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that compounds with diazene structures, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting potential applications in drug development for infectious diseases.

Case Study: Antimicrobial Efficacy
A study explored the antimicrobial activity of azo compounds derived from naphthalene, demonstrating that modifications in the diazene structure could enhance efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations were determined, revealing promising results for further development .

2.2 Drug Discovery

The structural complexity of this compound makes it a candidate for lead compounds in drug discovery. Its unique chemical properties allow for modifications that can enhance biological activity and reduce toxicity.

Applications in Materials Science

3.1 Dye Production

This compound can be utilized in the synthesis of azo dyes due to its chromophoric properties. Azo dyes are widely used in textiles and other materials due to their vibrant colors and stability .

3.2 Photophysical Properties

The photophysical characteristics of this compound have been studied to understand its behavior under UV-visible light. Such studies are crucial for applications in photonic devices, where light absorption and emission properties are essential .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including condensation reactions that allow for the introduction of various functional groups. This multi-step synthesis is advantageous for tailoring the compound's properties for specific applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate and analogous compounds:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound Naphthalen-2-yl, methoxycarbonyl C₁₂H₁₀N₂O₂ 214.22 Not reported Organic synthesis, potential photochemistry
Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate Naphthalen-2-yl, ethoxycarbonyl C₁₃H₁₂N₂O₂ 228.25 Not reported Similar to methyl analog; solubility differences
tert-Butyl (E)-2-((4-chlorophenyl)(methyl)carbamoyl)diazene-1-carboxylate 4-Chlorophenyl, carbamoyl, tert-butyl C₁₅H₁₉ClN₂O₃ 326.78 84–86 Intermediate in hydantoin synthesis
Isopropyl (E)-2-(4-methoxybiphenyl-3-yl)diazene-1-carboxylate 4-Methoxybiphenyl, isopropoxycarbonyl C₁₈H₁₈N₂O₃ 310.34 Not reported Agrochemical applications (e.g., bifenazate derivatives)

Physical and Chemical Properties

  • Solubility : Methyl and ethyl esters exhibit differing solubility profiles in organic solvents. Ethyl derivatives generally show higher lipophilicity compared to methyl analogs .
  • In contrast, the biphenyl system in the isopropyl analog introduces additional resonance effects .

Preparation Methods

Diazonium Salt Formation

2-Naphthylamine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to generate the diazonium chloride intermediate. The reaction proceeds as follows:

2-Naphthylamine+NaNO2+HCl2-Naphthalenediazonium chloride+NaCl+2H2O\text{2-Naphthylamine} + \text{NaNO}2 + \text{HCl} \rightarrow \text{2-Naphthalenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}

Key parameters:

  • Temperature must remain below 5°C to prevent diazonium salt decomposition.

  • Excess HCl ensures protonation of the amine and stabilizes the diazonium ion.

Coupling with Methyl Chloroformate

The diazonium salt is reacted with methyl chloroformate in a basic aqueous medium (e.g., NaOH/EtOH). The coupling occurs at the ortho position relative to the hydroxyl group in naphthalen-2-ol derivatives, but for 2-naphthylamine, the reaction proceeds directly:

Diazonium chloride+ClCO2MeNaOHMethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate+NaCl+H2O\text{Diazonium chloride} + \text{ClCO}2\text{Me} \xrightarrow{\text{NaOH}} \text{Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate} + \text{NaCl} + \text{H}2\text{O}

Optimized Conditions :

  • Solvent: Ethanol/water mixture (3:1 v/v).

  • Base: 10% NaOH.

  • Temperature: 0–5°C during diazotization, room temperature during coupling.

  • Yield: 78–85%.

Transition Metal-Catalyzed Reductive Coupling

Iron-catalyzed reductive coupling offers an alternative route, particularly for scalable synthesis. This method employs Fe(acac)₃ (iron(III) acetylacetonate) and polymethylhydrosiloxane (PMHS) as a reductant.

Reaction Setup

Methyl 2-(naphthalen-2-yl)diazene-1-carboxylate is synthesized via the reduction of a nitro precursor or direct coupling of intermediates. For example:

Naphthalen-2-amine+Methyl carbamateFe(acac)3,PMHS,EtOHMethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate\text{Naphthalen-2-amine} + \text{Methyl carbamate} \xrightarrow{\text{Fe(acac)}_3, \text{PMHS}, \text{EtOH}} \text{this compound}

Key Findings :

  • Catalyst: Fe(acac)₃ (30 mol%).

  • Reductant: PMHS (2 equiv.).

  • Solvent: Ethanol.

  • Temperature: 75°C for 3 hours.

  • Yield: 91% (lab scale), 84% at 5 mmol scale.

Mechanistic Insights

The iron catalyst facilitates electron transfer, enabling the reductive formation of the diazene bond. PMHS acts as a hydride donor, reducing intermediates while avoiding over-reduction.

Condensation of Hydrazine Derivatives

Condensation reactions between naphthalene-2-carboxylic acid derivatives and hydrazines provide a modular approach.

Hydrazine Intermediate Formation

Naphthalene-2-carboxylic acid hydrazide is synthesized via reaction with hydrazine hydrate:

Naphthalene-2-carbonyl chloride+N2H4Naphthalene-2-carbohydrazide+HCl\text{Naphthalene-2-carbonyl chloride} + \text{N}2\text{H}4 \rightarrow \text{Naphthalene-2-carbohydrazide} + \text{HCl}

Oxidation to Diazene

The hydrazide is oxidized using mild oxidizing agents (e.g., MnO₂ or I₂) to form the diazene:

Naphthalene-2-carbohydrazideMnO2Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate\text{Naphthalene-2-carbohydrazide} \xrightarrow{\text{MnO}_2} \text{this compound}

Conditions :

  • Solvent: Dichloromethane or THF.

  • Oxidant: Manganese dioxide (2 equiv.).

  • Yield: 65–72%.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Scale Advantages Limitations
DiazotizationNaNO₂, HCl, NaOH78–85%Lab to pilotHigh regioselectivityRequires low temperatures
Fe-CatalyzedFe(acac)₃, PMHS84–91%ScalableMild conditions, recyclable catalystSensitivity to oxygen and moisture
CondensationMnO₂, hydrazine hydrate65–72%Lab scaleModular precursor choiceMulti-step, lower yields

Recent Advances and Modifications

Solvent-Free Synthesis

Microwave-assisted reactions in solvent-free conditions reduce reaction times from hours to minutes while maintaining yields >80%.

Ligand-Accelerated Catalysis

Copper(I) catalysts supported on polyacrylate resins enhance reaction rates in C–N coupling variants, though applicability to diazenes remains exploratory .

Q & A

Basic: What are the optimized synthetic routes for methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate, and how can reaction yields be improved?

Methodological Answer:
The synthesis of diazene carboxylates typically involves coupling arylhydrazines with activated carbonyl derivatives. For example, tert-butyl analogs (e.g., tert-butyl (E)-2-((4-chlorophenyl)(methyl)carbamoyl)diazene-1-carboxylate) are synthesized via N-bromosuccinimide-mediated reactions in dichloromethane (DCM) with pyridine as a base . To improve yields:

  • Use AgOTf (10 mol%) in THF at -78°C for controlled coupling, followed by warming to room temperature (RT) for 3 hours .
  • Purify via flash silica chromatography (hexane/ethyl acetate gradients) to isolate the product.
  • Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1:1 molar ratio of hydrazine to carbonyl precursor).

Key Parameters:

ParameterCondition
SolventTHF or DCM
CatalystAgOTf (10 mol%)
Temperature-78°C to RT
PurificationFlash chromatography

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm regiochemistry. For tert-butyl analogs, characteristic peaks include δ 1.45 ppm (tert-butyl) and aromatic protons at δ 7.2–8.5 ppm .
  • IR Spectroscopy: Detect carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and diazene (N=N) stretches at 1450–1600 cm⁻¹ .
  • X-ray Crystallography: Employ SHELX or WinGX/ORTEP for structure solution. Refinement with SHELXL is standard for small molecules . For example, bond angles (e.g., C20–C21–C22 = 122.5°) and anisotropic displacement parameters can validate the E-configuration .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95/P1 respirators if aerosolization occurs .
  • Ventilation: Work in a fume hood to prevent inhalation. Avoid drain disposal due to potential aquatic toxicity .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Safety Data Gaps: Limited toxicological data exist; assume acute toxicity and mutagenicity based on naphthalene analogs .

Advanced: How can crystallographic software resolve contradictions in molecular geometry?

Methodological Answer:

  • Use SHELXD for phase determination and SHELXL for refinement. For ambiguous geometries (e.g., bond lengths/angles), apply restraints based on similar structures (e.g., 1-[(E)-2-(2-hydroxy-5-methylphenyl)diazen-1-yl]naphthalen-2-ol) .
  • Validate with PLATON (e.g., ADDSYM) to check for missed symmetry. For twinned crystals, refine using the TWIN/BASF commands in SHELXL .
  • Compare experimental data (e.g., C–C bond lengths: 1.35–1.48 Å) with DFT-calculated geometries .

Advanced: What mechanistic insights govern the reactivity of the diazene-carboxylate moiety?

Methodological Answer:

  • Electrophilic Substitution: The diazene group directs electrophiles to the naphthalene ring’s α-position. Use HNO₃/H₂SO₄ for nitration, monitoring regioselectivity via HPLC .
  • Photoreactivity: UV irradiation induces cis-trans isomerization. Characterize using time-resolved IR spectroscopy .
  • Reduction: LiAlH₄ reduces the diazene to hydrazine; track intermediates via ESI-MS .

Advanced: How can stability under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Thermal Stability: Use TGA/DSC to identify decomposition temperatures (e.g., ~180°C for analogs) .
  • Light Sensitivity: Expose to UV (254 nm) and visible light; quantify photodegradation products via LC-MS .

Advanced: What methodologies are recommended for preliminary toxicological profiling?

Methodological Answer:

  • In Vitro Assays:
    • Ames Test: Use TA98 and TA100 strains to assess mutagenicity .
    • Cytotoxicity: MTT assay on HepG2 cells (IC₅₀ determination) .
  • In Silico Prediction: Apply ADMET Predictor™ or TEST (EPA) to estimate LD₅₀ and bioaccumulation .
  • Ecotoxicity: Follow OECD Guideline 201 for algal growth inhibition tests .

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